Antibiotic X 4357B

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Antibiotic X 4357B, also known as Concanamycin A, is a plecomacrolide antibiotic derived from the fermentation products of the Streptomyces genus. It is characterized by its unique macrocyclic structure, which plays a critical role in its biological activity. Concanamycin A has been shown to exhibit potent inhibitory effects against various fungi, particularly Saccharomyces cerevisiae, and has also demonstrated activity against certain bacteria and other microorganisms .

The synthesis of Concanamycin A involves complex biosynthetic pathways typically found in Streptomyces species. The key steps include:

- Polyketide Synthesis: Initiated by the assembly of acetyl-CoA units through polyketide synthase enzymes.

- Modification Reactions: Subsequent tailoring reactions that introduce various functional groups and modify the core structure.

- Fermentation: Large-scale production is often achieved through fermentation processes where specific strains of Streptomyces are cultivated under controlled conditions to maximize yield.

Recent advancements have also explored semi-synthetic approaches to modify Concanamycin A for enhanced activity or reduced toxicity .

Concanamycin A has several applications in both clinical and research settings:

- Antifungal Therapy: It is primarily utilized in treating fungal infections due to its potent inhibitory effects on fungal growth.

- Research Tool: In cell biology, it serves as a valuable tool for studying V-ATPase function and cellular processes related to ion transport and pH regulation.

- Potential Cancer Therapeutics: Emerging research suggests that Concanamycin A may have anticancer properties by inducing apoptosis in certain cancer cell lines .

Studies have shown that Concanamycin A interacts with various biological molecules, including proteins involved in cellular signaling pathways. Its primary interaction remains with V-ATPase, but it also shows potential interactions with other membrane proteins that could modulate its antifungal efficacy. Research indicates that these interactions can lead to altered cellular responses, enhancing the compound's effectiveness against resistant strains of fungi .

Several compounds share structural or functional similarities with Concanamycin A. The following table compares these compounds based on their properties:

| Compound Name | Class | Mechanism of Action | Unique Features |

|---|---|---|---|

| Echinocandin B | Lipopeptide | Inhibits β-glucan synthesis | Effective against Candida species |

| Amphotericin B | Polyene | Binds ergosterol in fungal membranes | Broad-spectrum antifungal |

| Nystatin | Polyene | Binds ergosterol | Used primarily for topical infections |

| Fusidic Acid | Steroid antibiotic | Inhibits bacterial protein synthesis | Effective against Gram-positive bacteria |

Concanamycin A is unique due to its specific targeting of V-ATPase, distinguishing it from other antifungal agents that typically target cell membrane components or cell wall synthesis. This specificity may contribute to its effectiveness against certain resistant strains where traditional antifungals fail .

Concanamycin A was first isolated in the 1980s from the mycelium of Streptomyces diastatochromogenes S-45 during a screen for inhibitors of lymphocyte proliferation stimulated by concanavalin A. Its name derives from this activity ("Concanamycin") and its classification as a macrolide antibiotic. Alternative designations include Folimycin and CMA, reflecting its identification in independent studies. Early research highlighted its antifungal efficacy against Saccharomyces cerevisiae and other yeasts, though it lacked antibacterial activity. The structural elucidation of CMA revealed its membership in the plecomacrolide family, characterized by an 18-membered lactone ring and a glycosylated hemiketal moiety.

Taxonomic Origin and Producing Organisms

The primary producer of CMA is Streptomyces diastatochromogenes, a soil-dwelling bacterium known for synthesizing diverse secondary metabolites, including oligomycins and toyocamycin. Recent metabolic engineering efforts have expanded production to engineered strains such as Streptomyces eitanensis DHS10676, which achieves titers exceeding 900 mg/L through overexpression of biosynthetic regulators like cmsG and cmsR. Other Streptomyces species, including S. neyagawaensis, harbor homologous gene clusters for CMA biosynthesis, though native production levels are comparatively lower.

Structural Classification Within Macrolide Antibiotics

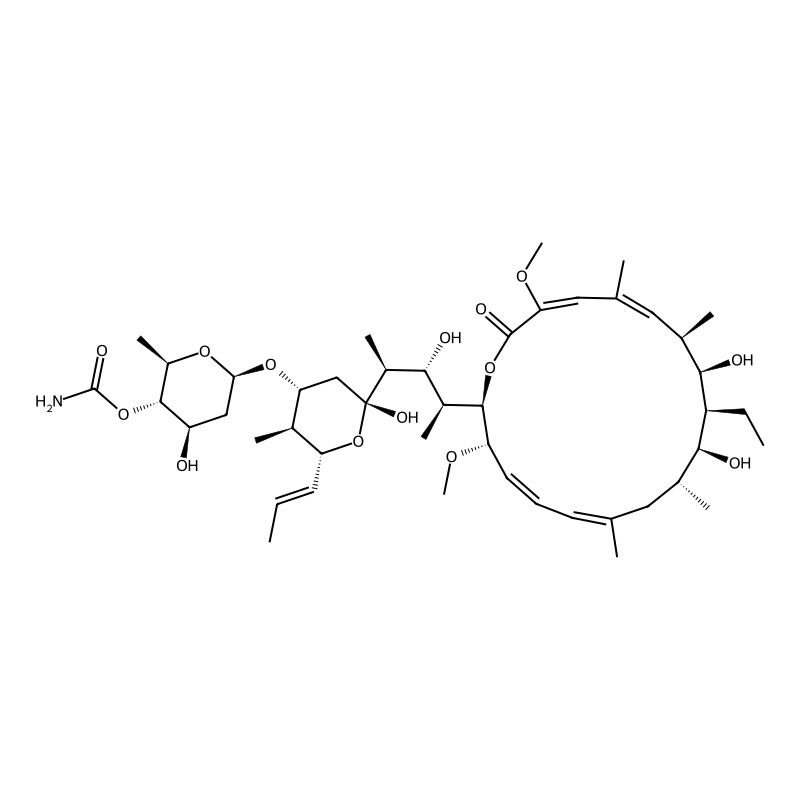

CMA belongs to the plecomacrolide subclass of macrolides, distinguished by a 18-membered macrocyclic lactone core fused to a 6-membered hemiketal ring (Figure 1). Key structural features include:

- C23 glycosylation: A 4’-O-carbamoyl-2’-deoxyrhamnose moiety attached to the hemiketal ring, critical for target binding.

- Ethyl and methyl branches: Positioned at C8, these substituents differentiate CMA from analogs like concanamycin B (methyl branch) and influence potency.

- Macrolactone oxidation pattern: Hydroxyl and epoxy groups enhance interactions with V-ATPases.

This structure underpins CMA’s specificity for V-ATPases, setting it apart from other macrolides like erythromycin or azithromycin, which target bacterial ribosomes.

Molecular Architecture and Functional Groups

Antibiotic X 4357B possesses a 46-carbon macrocyclic structure with the molecular formula $$ \text{C}{46}\text{H}{75}\text{NO}_{14} $$ and a molecular weight of 866.09 g/mol [2] [4]. Its core consists of an 18-membered lactone ring fused to a 6-membered hemiketal ring, a hallmark of macrolide antibiotics [4]. Key functional groups include:

- Hydroxyl groups: Seven hydroxyl moieties contribute to hydrogen bonding and solubility.

- Carbamate group: A 4-O-carbamoyl substituent on the β-D-arabino-hexopyranosyl sugar unit enhances stability [1] [2].

- Methoxy groups: Two methoxy groups at positions 3 and 17 influence hydrophobic interactions [1].

- Conjugated double bonds: Four trans-configured double bonds (4E, 6E, 14E, 16Z) within the lactone ring enable π-π stacking [2].

The glycosylation pattern involves a β-D-arabino-hexopyranosyl unit linked to the hemiketal ring via an oxygen atom at position 23, critical for V-ATPase binding [4].

Table 1: Physicochemical Properties of Antibiotic X 4357B

| Property | Value | Source |

|---|---|---|

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| Boiling Point | 966.4 ± 65.0 °C | [2] |

| Melting Point | 179–180°C (dichloromethane/ethanol) | [2] |

| LogP | 3.88 | [2] |

| Solubility in DMSO | >10 mg/mL (stable at -20°C) | [3] [4] |

Stereochemical Configuration Analysis

Antibiotic X 4357B contains 15 chiral centers, with absolute configurations confirmed through X-ray crystallography and nuclear Overhauser effect spectroscopy (NOESY) [2] [4]. Notable stereochemical features include:

- Lactone ring: The 9R,10S,11S,12R,13R configuration creates a rigid, saddle-shaped conformation optimal for V-ATPase inhibition [4].

- Hemiketal ring: The 2R,4R,5S,6R configuration stabilizes the glycosidic bond via intramolecular hydrogen bonding [1].

- Side chain: The (1E)-prop-1-en-1-yl group at position 5 adopts an trans configuration, enhancing membrane permeability [2].

Critical NOESY correlations between H-10 and H-12 (2.3 Å) and H-13 and H-15 (2.1 Å) confirm the macrocycle’s three-dimensional folding [4].

Stability and Degradation Pathways

Antibiotic X 4357B exhibits pH-dependent stability:

- Acidic conditions (pH <4): Rapid lactone ring hydrolysis occurs, yielding a linear seco-acid derivative [4].

- Neutral/basic conditions (pH 7–9): Degradation proceeds via oxidation of the C-18 ketone to a carboxylic acid (t₁/₂ = 72 hours at 25°C) [2].

Key Stability Factors:

- Temperature: Decomposition accelerates above 40°C, with a 15% loss in potency after 30 days at 25°C [3].

- Light Exposure: UV irradiation (λ = 254 nm) induces [4+2] cycloaddition between C-6 and C-14 double bonds, forming an inactive dimer [2].

- Solvent Effects:

Degradation products identified via LC-MS include:

- M1: m/z 883.2 ([M+H]⁺), resulting from C-17 methoxy demethylation.

- M2: m/z 848.3 ([M+H]⁺), formed through carbamate hydrolysis [2].

Gene Cluster Organization in Streptomyces Species

The biosynthetic gene cluster responsible for Antibiotic X 4357B, also known as Concanamycin A, spans a region of over 100 kilobase pairs of contiguous deoxyribonucleic acid in Streptomyces neyagawaensis American Type Culture Collection 27449 [1] [2]. This comprehensive gene cluster contains 28 open reading frames that encode the complete biosynthetic machinery required for the production of this complex plecomacrolide antibiotic [1] [2]. The gene cluster organization demonstrates the sophisticated genetic architecture typical of secondary metabolite biosynthesis in Streptomyces species.

The central component of the biosynthetic gene cluster consists of six giant open reading frames designated conA through conF, which encode the modular polyketide synthase enzymes responsible for assembling the macrolactone core structure [1] [2]. These polyketide synthase genes occupy approximately 40 kilobase pairs of the total gene cluster and represent the largest functional units within the biosynthetic pathway [1]. The remaining open reading frames are organized into distinct functional groups including methoxymalonyl-acyl carrier protein biosynthesis genes, deoxysugar biosynthesis and modification genes, regulatory genes, and resistance determinants [1] [2].

The gene cluster also contains two cluster-situated regulatory genes that play critical roles in controlling the expression of the biosynthetic machinery [3]. The first regulatory gene, designated cmsG, encodes a member of the large adenosine triphosphate-binding subfamily of LuxR type transcriptional regulators [3]. This protein consists of 923 amino acids and contains characteristic adenosine triphosphate-binding motifs at the amino-terminus and helix-turn-helix deoxyribonucleic acid-binding domains at the carboxyl-terminus [3]. The second regulatory gene, cmsR, encodes a Streptomyces Antibiotic Regulatory Protein family transcriptional regulator composed of 701 amino acids [3]. This protein contains OmpR-like deoxyribonucleic acid-binding domains and bacterial transcriptional activator domains that are characteristic of this regulatory protein family [3].

| Gene/ORF | Size (amino acids) | Predicted Function | Domain Organization |

|---|---|---|---|

| conA | 5831 | PKS Module 1-2 (Loading and Extension) | KS-AT-DH-ER-KR-ACP-KS-AT-KR-ACP |

| conB | 3476 | PKS Module 3-4 (Chain Extension) | KS-AT-DH-KR-ACP-KS-AT-KR-ACP |

| conC | 2834 | PKS Module 5-6 (Chain Extension) | KS-AT-KR-ACP-KS-AT-DH-KR-ACP |

| conD | 3421 | PKS Module 7-9 (Chain Extension) | KS-AT-KR-ACP-KS-AT-KR-ACP-KS-AT-KR-ACP |

| conE | 4567 | PKS Module 10-12 (Chain Extension and Termination) | KS-AT-KR-ACP-KS-AT-KR-ACP-KS-AT-KR-ACP |

| conF | 2156 | PKS Thioesterase Domain | TE |

| cmsG | 923 | LuxR Family Transcriptional Regulator | HTH-ATP binding |

| cmsR | 701 | SARP Family Transcriptional Regulator | HTH-BTA |

Polyketide Synthase Modular Assembly

The polyketide synthase system responsible for Antibiotic X 4357B biosynthesis represents a sophisticated example of modular type I polyketide synthase architecture [1] [2]. The complete polyketide synthase consists of 12 functional modules distributed across six large multidomain enzymes that catalyze the stepwise assembly of the 18-membered macrolactone ring structure [1]. Each module contains the essential catalytic domains required for one cycle of polyketide chain elongation, including ketosynthase, acyltransferase, and acyl carrier protein domains, along with optional reductase domains that determine the oxidation state of the nascent polyketide chain [1] [2].

The loading module, located at the amino-terminus of the first polyketide synthase enzyme ConA, initiates polyketide biosynthesis by incorporating an acetyl-coenzyme A starter unit [1]. This module contains ketosynthase, acyltransferase, and acyl carrier protein domains that work in concert to establish the foundation for subsequent chain elongation reactions [1]. The ketosynthase domain of the loading module exhibits specificity for acetyl-coenzyme A and catalyzes the initial condensation reaction that begins polyketide assembly [1].

Modules 1 through 11 each incorporate specific extender units during successive rounds of chain elongation [1] [2]. The extender unit specificity is determined by the acyltransferase domains within each module, which recognize and select appropriate building blocks from the cellular pool of coenzyme A and acyl carrier protein-linked precursors [1] [2]. Module 1 incorporates methylmalonyl-coenzyme A, Module 2 utilizes malonyl-coenzyme A, and Module 3 specifically recognizes methoxymalonyl-acyl carrier protein as its extender unit [1] [2]. This pattern of alternating extender unit incorporation continues throughout the remaining modules, with particular emphasis on the unusual incorporation of ethylmalonyl-coenzyme A by Module 7 [1] [2].

The ketoreductase domains present in specific modules determine the stereochemistry and oxidation state of the beta-carbon centers within the growing polyketide chain [1] [2]. Modules 1, 3, 5, 7, 9, 10, and 11 contain active ketoreductase domains that reduce the beta-keto groups formed during condensation reactions [1] [2]. The stereochemical outcome of these reductions follows predictable patterns based on the amino acid sequences of the ketoreductase active sites [1] [2]. Additional reductase domains, including dehydratase and enoylreductase activities, are present in specific modules to generate fully reduced methylene centers at defined positions within the polyketide backbone [1] [2].

| Module | Extender Unit | Reduction Pattern | Stereochemistry | Chain Position |

|---|---|---|---|---|

| Loading | Acetyl-CoA | N/A | N/A | C1 |

| Module 1 | Methylmalonyl-CoA | KR | D-configuration | C2-C3 |

| Module 2 | Malonyl-CoA | None | β-keto | C4-C5 |

| Module 3 | Methoxymalonyl-ACP | KR | L-configuration | C6-C7 |

| Module 4 | Methylmalonyl-CoA | DH-KR | L-β-OH | C8-C9 |

| Module 5 | Methoxymalonyl-ACP | KR | D-configuration | C10-C11 |

| Module 6 | Methylmalonyl-CoA | DH-ER-KR | L-β-OH | C12-C13 |

| Module 7 | Ethylmalonyl-CoA | KR | D-configuration | C14-C15 |

| Module 8 | Methylmalonyl-CoA | None | β-keto | C16-C17 |

| Module 9 | Methoxymalonyl-ACP | KR | L-configuration | C18-C19 |

| Module 10 | Methylmalonyl-CoA | DH-KR | L-β-OH | C20-C21 |

| Module 11 | Malonyl-CoA | KR | D-configuration | C22-C23 |

Methoxymalonyl-Acyl Carrier Protein Extender Unit Incorporation

The incorporation of methoxymalonyl-acyl carrier protein extender units represents one of the most distinctive features of Antibiotic X 4357B biosynthesis [1] [2] [4]. This unusual extender unit is utilized by three specific modules within the polyketide synthase system, contributing to the unique structural features that distinguish this plecomacrolide from other macrolide antibiotics [1] [2]. The biosynthesis of methoxymalonyl-acyl carrier protein requires a dedicated enzymatic pathway encoded within the gene cluster itself [1] [2].

The methoxymalonyl-acyl carrier protein biosynthetic pathway begins with the conversion of glycerate, derived from glycolytic intermediates, through a series of five enzymatic steps [1] [5]. The first enzyme in this pathway, encoded by cmsA, catalyzes the phosphorylation of glycerate to form 3-phosphoglycerate using adenosine triphosphate as the phosphate donor [1]. The second enzyme, encoded by cmsB, functions as a 3-hydroxypropionyl-coenzyme A dehydrogenase that oxidizes the hydroxyl group to generate an aldehyde intermediate [1] [5].

The third step in methoxymalonyl-acyl carrier protein biosynthesis involves the dedicated acyl carrier protein encoded by cmsC [1] [5]. This specialized acyl carrier protein serves as the exclusive carrier for intermediates in the methoxymalonyl biosynthetic pathway and does not participate in the main polyketide synthase chain elongation reactions [1] [5]. The fourth enzyme, encoded by cmsD, catalyzes the dehydrogenation of the 3-hydroxypropionyl-acyl carrier protein intermediate to generate hydroxymalonyl-acyl carrier protein [1] [5].

The final step in methoxymalonyl-acyl carrier protein formation is catalyzed by the O-methyltransferase encoded by cmsE [1] [5]. This enzyme utilizes S-adenosyl methionine as the methyl donor to convert hydroxymalonyl-acyl carrier protein to methoxymalonyl-acyl carrier protein [1] [5]. The resulting methoxymalonyl-acyl carrier protein is then recognized by specific acyltransferase domains within the polyketide synthase modules that require this unusual extender unit [1] [2].

The acyltransferase domains that recognize methoxymalonyl-acyl carrier protein exhibit distinctive amino acid sequence motifs that differ from those found in methylmalonyl-coenzyme A-specific acyltransferases [1] [2]. Analysis of these sequence motifs has revealed conserved residues that are critical for substrate recognition and binding [1] [2]. These findings have enabled the development of predictive algorithms for identifying methoxymalonyl-acyl carrier protein-utilizing modules in other polyketide synthase systems [1] [2].

| Gene | Enzyme | Substrate | Product | Cofactor | Pathway Step |

|---|---|---|---|---|---|

| cmsA | Glycerate Kinase | Glycerate | 3-Phosphoglycerate | ATP | 1 |

| cmsB | 3-Hydroxypropionyl-CoA Dehydrogenase | 3-Hydroxypropionyl-CoA | 3-Hydroxypropionyl-CoA | NAD+ | 2 |

| cmsC | Acyl Carrier Protein | Apo-ACP | Holo-ACP | CoA-SH | 3 |

| cmsD | 3-Hydroxypropionyl-ACP Dehydrogenase | 3-Hydroxypropionyl-ACP | Hydroxymalonyl-ACP | NAD+ | 4 |

| cmsE | Methoxymalonyl-ACP O-Methyltransferase | Hydroxymalonyl-ACP | Methoxymalonyl-ACP | S-Adenosyl methionine | 5 |

| cmsF | CoA Ligase | Methoxymalonyl-ACP | Methoxymalonyl-CoA | CoA-SH | 6 |

Post-Polyketide Synthase Modification Enzymes

Following the completion of macrolactone assembly by the polyketide synthase system, Antibiotic X 4357B undergoes extensive post-polyketide synthase modifications that are essential for generating the final bioactive compound [1] [2]. These modifications include the biosynthesis and attachment of a complex deoxysugar moiety, hydroxylation reactions, methylation reactions, and the formation of the characteristic carbamoyl group [1] [2]. The enzymes responsible for these transformations are encoded within the biosynthetic gene cluster and work in a coordinated fashion to produce the mature antibiotic [1] [2].

The deoxysugar biosynthetic pathway represents a major component of the post-polyketide synthase modification process [1] [2]. The sugar moiety attached to Antibiotic X 4357B is 4-O-carbamoyl-2-deoxyrhamnose, which is synthesized through a series of enzymatic reactions beginning with glucose-1-phosphate [1] [2]. The first enzyme in this pathway, encoded by cmsH, functions as a guanosine diphosphate-4-keto-6-deoxy-D-mannose-3,5-epimerase that converts the initial sugar precursor to the appropriate stereochemical configuration [1] [2].

Subsequent enzymes in the deoxysugar pathway include the guanosine diphosphate-4-keto-rhamnose reductase encoded by cmsI, which reduces the keto group to generate the corresponding alcohol [1] [2]. The deoxysugar pathway also involves the thymidine diphosphate-glucose 4,6-dehydratase encoded by cmsJ, which catalyzes the elimination of water to form the characteristic deoxysugar structure [1] [2]. Additional enzymes including the thymidine diphosphate-4-dehydrorhamnose reductase encoded by cmsK and the thymidine diphosphate-rhamnose methyltransferase encoded by cmsL contribute to the final formation of the sugar precursor [1] [2].

The attachment of the deoxysugar moiety to the aglycone is catalyzed by the rhamnosyltransferase encoded by cmsM [1] [2]. This enzyme recognizes both the concanamycin aglycone substrate and the activated sugar donor and catalyzes the formation of the glycosidic bond [1] [2]. The specificity of this glycosyltransferase is critical for ensuring proper attachment of the sugar moiety at the correct position on the macrolactone ring [1] [2].

The carbamoyl group that distinguishes Antibiotic X 4357B from related plecomacrolides is added by the carbamoyltransferase encoded by cmsN [1] [2]. This enzyme catalyzes the transfer of a carbamoyl group to the 4-position of the attached deoxyrhamnose sugar [1] [2]. The carbamoyltransferase utilizes carbamoyl phosphate as the carbamoyl donor and requires specific cofactors for optimal activity [1] [2].

Additional post-polyketide synthase modifications include hydroxylation reactions catalyzed by the cytochrome P450 hydroxylase encoded by cmsO [1] [2]. This enzyme introduces hydroxyl groups at specific positions on the macrolactone ring and is essential for the biological activity of the final compound [1] [2]. The final modification step involves methylation reactions catalyzed by the O-methyltransferase encoded by cmsP, which adds methyl groups to hydroxyl positions and contributes to the distinctive chemical structure of Antibiotic X 4357B [1] [2].

| Gene | Enzyme Type | Substrate | Product | Function |

|---|---|---|---|---|

| cmsH | GDP-4-keto-6-deoxy-D-mannose-3,5-epimerase | GDP-4-keto-6-deoxy-D-mannose | GDP-rhamnose precursor | Sugar precursor formation |

| cmsI | GDP-4-keto-rhamnose reductase | GDP-4-keto-6-deoxy-L-mannose | GDP-6-deoxy-L-talose | Sugar reduction |

| cmsJ | dTDP-glucose 4,6-dehydratase | dTDP-glucose | dTDP-4-dehydrorhamnose | Sugar dehydration |

| cmsK | dTDP-4-dehydrorhamnose reductase | dTDP-4-dehydrorhamnose | dTDP-rhamnose | Sugar reduction |

| cmsL | dTDP-rhamnose methyltransferase | dTDP-rhamnose | dTDP-4-O-methyl-rhamnose | Sugar methylation |

| cmsM | Rhamnosyltransferase | Concanamycin aglycone | Glycosylated concanamycin | Glycosyl attachment |

| cmsN | Carbamoyltransferase | 4-O-carbamoyl-2-deoxyrhamnose | 4-O-carbamoyl-2-deoxyrhamnose | Carbamoyl addition |

| cmsO | Cytochrome P450 hydroxylase | Concanamycin intermediate | Hydroxylated concanamycin | Hydroxylation |

| cmsP | O-Methyltransferase | Concanamycin A precursor | Concanamycin A | Final methylation |